[4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzylidene]-(4H-[1,2,4]triazol-3-yl)-amine
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Overview
Description
(E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitro group, and the final coupling with the triazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
(E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Uniqueness
(E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C14H13N7O3 |
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Molecular Weight |
327.30 g/mol |
IUPAC Name |
(E)-1-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-N-(1H-1,2,4-triazol-5-yl)methanimine |
InChI |
InChI=1S/C14H13N7O3/c1-24-13-3-2-10(5-15-14-16-9-17-19-14)4-11(13)7-20-8-12(6-18-20)21(22)23/h2-6,8-9H,7H2,1H3,(H,16,17,19)/b15-5+ |
InChI Key |
NOAJACPGPQXKSB-PJQLUOCWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/C2=NC=NN2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=NC=NN2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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